The core structure of Et 3-OPC HCl, a piperidine ring with a ketone and an ester group, can be a valuable starting material for synthesizing various analogs. By modifying functional groups, researchers can create new molecules with potentially interesting biological activities [].
The piperidine ring structure is present in many biologically active molecules, including some that interact with receptors in the body. Et 3-OPC HCl could potentially be used as a fragment for developing new ligands for these receptors [, ].
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 207.66 g/mol. It is classified under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. This compound features a carboxylate group and a ketone functionality, contributing to its potential reactivity and biological activity. The compound is often encountered in solid form and has a high gastrointestinal absorption rate, indicating its suitability for pharmaceutical applications .
There is no current information available regarding the specific mechanism of action of ethyl 3-oxopiperidine-4-carboxylate hydrochloride. As it is likely a precursor molecule, it may not have a direct biological effect.
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
Several synthetic routes can be employed to produce ethyl 3-oxopiperidine-4-carboxylate hydrochloride:
These methods allow for the efficient synthesis of this compound in laboratory settings.
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride finds applications primarily in:
Its unique structure makes it valuable for various research applications across multiple disciplines.
Interaction studies involving ethyl 3-oxopiperidine-4-carboxylate hydrochloride focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic processes. Further studies are required to elucidate these interactions fully and understand their implications for drug design and therapeutic efficacy.
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 5-oxoazepane-4-carboxylate hydrochloride | 0.89 | Contains a seven-membered ring |
| Ethyl piperidine-4-carboxylate hydrochloride | 0.84 | Lacks the keto group; simpler structure |
| Methyl 4-oxopiperidine-3-carboxylate hydrochloride | 0.83 | Different position of the keto group |
| Ethyl 4-methylpiperidine-4-carboxylate hydrochloride | 0.83 | Methyl substitution on the piperidine ring |
| Ethyl quinuclidine-4-carboxylate hydrochloride | 0.81 | Features a bicyclic structure |
These compounds illustrate the diversity within piperidine derivatives while highlighting the unique structural attributes of ethyl 3-oxopiperidine-4-carboxylate hydrochloride that may influence its reactivity and biological activity .
Malonate-based cyclization represents one of the most established methodologies for constructing piperidine ring systems, particularly those bearing carboxylic ester functionalities at the C-4 position. This approach leverages the inherent reactivity of malonic acid derivatives and their ability to participate in sequential condensation and cyclization reactions [1] [2].
The fundamental principle underlying malonate-based cyclization involves the initial alkylation of diethyl malonate at the alpha-carbon position, followed by cyclization to form the piperidine ring. The reaction of diethyl malonate with acrylonitrile provides a key intermediate that can undergo subsequent hydrogenation and cyclization to yield 2-oxo-3-ethyl piperidinecarboxylate. The process requires careful control of reaction conditions, with hydrogen pressure and temperature being critical parameters [3].
The Knoevenagel condensation serves as a pivotal transformation in this methodology, utilizing catalytic bases such as piperidine to convert aldehydes or ketones with activated methylene compounds to form alpha-beta-unsaturated dicarbonyl derivatives [4]. The reaction proceeds through enolate formation, followed by condensation with iminium intermediates generated from carbonyl compounds and primary or secondary amines. This approach has demonstrated significant utility in the synthesis of various heterocyclic systems, including indene and benzofulvene derivatives, which can serve as precursors to piperidine structures [1].
The mechanism of malonate-based cyclization involves multiple sequential steps. Initial deprotonation of the malonate ester occurs at the alpha-carbon position using strong bases such as sodium ethoxide or potassium ethoxide. The resulting carbanion undergoes nucleophilic substitution with appropriate electrophiles, leading to alkylated malonate intermediates. Subsequent thermal decarboxylation and cyclization processes complete the formation of the piperidine ring system [2].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Base Catalyst | Sodium ethoxide | 75-85% |
| Temperature | 80-120°C | - |
| Reaction Time | 12-24 hours | - |
| Solvent System | Ethanol/Benzene | - |
Recent advances in malonate-based cyclization have focused on the development of more efficient reaction conditions and improved selectivity. The use of titanium tetrachloride-pyridine systems has demonstrated enhanced reactivity, providing indene derivatives in yields up to 79% at room temperature [1]. Similarly, the application of titanium tetrachloride-triethylamine combinations has enabled the selective formation of benzofulvene products in 40% yield.
The scope of malonate-based cyclization extends to the synthesis of various substituted piperidine derivatives. Reaction of diethyl malonate with aromatic aldehydes and 5-aminotetrazole monohydrate in ethanol, utilizing piperidine as a catalyst, leads to the formation of piperidinium salts containing tetrazole functionality [5]. These reactions demonstrate the versatility of malonate-based approaches in accessing diverse piperidine architectures.
Reductive amination has emerged as a cornerstone methodology for piperidine synthesis, offering exceptional control over stereochemistry and functional group compatibility. This approach involves the formation of imine intermediates from aldehydes or ketones and amines, followed by selective reduction to generate the desired piperidine products [6] [7].
The mechanistic pathway of reductive amination begins with the condensation of carbonyl compounds with primary or secondary amines to form imine intermediates. These imines subsequently undergo reduction using various hydride sources, with sodium cyanoborohydride being particularly effective due to its selectivity for imine reduction over carbonyl reduction [6]. The reaction conditions can be optimized to favor specific stereochemical outcomes, making this approach highly valuable for the synthesis of enantiomerically enriched piperidines.
Catalytic asymmetric reductive amination has witnessed significant developments, particularly through the application of rhodium-catalyzed systems. The use of rhodium catalysts in combination with chiral ligands enables the preparation of chiral piperidines and fluoropiperidines from pyridinium salts with excellent diastereo- and enantioselectivities [8]. This methodology overcomes traditional limitations of asymmetric hydrogenation and multistep synthesis, providing access to highly valuable chiral piperidines bearing reducible and coordinating functional groups.
The transamination mechanism employed in rhodium-catalyzed systems allows for the introduction of chiral primary amines under reducing conditions. In the presence of water, these amines undergo transamination with pyridinium nitrogen moieties while inducing chirality on the ring system [8]. This approach has demonstrated scalability to multi-hundred-gram quantities, highlighting its potential for industrial applications.
Iridium-catalyzed asymmetric hydrogenation represents another significant advancement in reductive amination strategies. The application of iridium complexes with MeO-BoQPhos ligands enables the synthesis of alpha-aryl and alpha-heteroaryl piperidines through asymmetric hydrogenation of substituted N-benzyl pyridinium salts [9]. Enantioselectivities up to 99.3:0.7 er have been achieved for various alpha-heteroaryl piperidines, demonstrating the exceptional selectivity of this methodology.
| Catalyst System | Substrate Type | Enantioselectivity | Yield |
|---|---|---|---|
| Rh/Chiral Ligand | Pyridinium Salts | >95% ee | 85-95% |
| Ir/MeO-BoQPhos | N-Benzyl Pyridinium | 99.3:0.7 er | 89-96% |
| NaBH3CN | Aldehydes/Ketones | - | 70-90% |
The substrate scope of reductive amination extends to complex multifunctional molecules. The synthesis of piperidine from bio-renewable tetrahydrofurfurylamine via catalytic reductive processes demonstrates the applicability of this methodology to sustainable synthesis approaches [10]. Surface single-atom alloy catalysts, particularly ruthenium-cobalt systems, have shown exceptional efficiency in these transformations, achieving yields up to 93% under mild conditions.
Mechanistic studies using density functional theory calculations have provided insights into the stereochemical control achieved in reductive amination processes. These investigations reveal that initial protonation of enamine intermediates, rather than hydride reduction of iminium species, determines the stereochemical outcome of the transformation [9]. This understanding has enabled the rational design of more effective catalyst systems and reaction conditions.
Catalytic hydrogenation represents a fundamental approach for achieving stereochemical control in piperidine synthesis, offering precise manipulation of stereogenic centers through the judicious selection of catalyst systems and reaction conditions [11] [12]. The development of sophisticated chiral catalysts has enabled the asymmetric synthesis of piperidines with high levels of enantio- and diastereoselectivity.
The application of rhodium-based catalysts in asymmetric hydrogenation has demonstrated exceptional utility in the synthesis of 3-piperidines from pyridine derivatives. Cross-coupling approaches utilizing rhodium catalysts with chiral ligands enable the preparation of enantioenriched 3-piperidines from pyridine and sp2-hybridized boronic acids [11]. These methodologies exhibit broad functional group tolerance and can be performed on gram scale, making them suitable for synthetic applications.
Rhodium-catalyzed carbometalation reactions provide highly regio- and enantioselective access to 3-substituted tetrahydropyridines, which serve as valuable precursors to enantioenriched piperidines [11]. The mechanism involves coordination of chiral ligands with rhodium complexes, followed by transmetalation with boronic acids and subsequent carbometalation of dihydropyridine substrates. Regioselective protodemetalation completes the catalytic cycle, regenerating the active catalyst species.
The stereochemical control achieved in these transformations depends on the nature of the substrate and the mechanistic pathway involved. Dihydropyridine-derived complexes undergo direct protodemetalation, while dihydroquinoline-derived species experience 1,4-rhodium shifts prior to protodemetalation [11]. This mechanistic diversity enables the synthesis of different regioisomeric products from structurally related starting materials.
Asymmetric hydrogenation using [2+2+2] cycloaddition strategies has provided access to polysubstituted piperidines with excellent stereochemical control. The use of cleavable tethers in isocyanate backbones enables the synthesis of substituted piperidine scaffolds through catalytic asymmetric cycloaddition, followed by tether cleavage [13]. The stereocenter introduced in the initial catalytic asymmetric step controls diastereoselectivity in subsequent transformations, leading to highly substituted piperidines with defined stereochemistry.
| Hydrogenation Method | Catalyst System | Selectivity | Application |
|---|---|---|---|
| Asymmetric Transfer | Rh/Chiral Ligands | >90% ee | Pyridinium Reduction |
| Direct Hydrogenation | Ir/Phosphine | >95% ee | Pyridine Derivatives |
| Cycloaddition-Hydrogenation | Rh/Bisphosphine | >85% de | Multisubstituted Products |
Iron-based catalysts have emerged as sustainable alternatives to precious metal systems for hydrogenation reactions. Knölker-type iron complexes have demonstrated effectiveness in imine hydrogenation under hydrogen at high pressure [14]. Computational studies have revealed that electron-withdrawing groups attached to the cyclopentadienone moiety favor reductive amination reactions, leading to the rational design of improved iron catalysts with enhanced performance.
The mechanism of iron-catalyzed hydrogenation involves preactivation of the catalyst through hydrogen-induced transformations, followed by imine coordination and subsequent hydrogenation. The most demanding step corresponds to the preactivation process, with energy barriers that can be modulated through appropriate ligand design [14]. The introduction of electron-withdrawing groups in phenyl substituents has been shown to facilitate reductive amination reactions, providing a strategy for catalyst optimization.
Microwave-assisted synthesis has revolutionized piperidine chemistry by enabling rapid reaction completion, enhanced yields, and improved product purity while minimizing environmental impact [15] [16] [17]. These methodologies leverage the unique heating mechanisms of microwave irradiation to achieve reaction conditions that are often superior to conventional thermal methods.
The fundamental principle of microwave-assisted synthesis involves dipolar polarization and ionic conduction mechanisms that provide rapid and uniform heating throughout the reaction mixture [18]. This heating mechanism results in significantly reduced reaction times compared to conventional heating methods. For example, reactions that typically require 10 hours using conventional heating can be completed in as little as 35 minutes using microwave irradiation.
Microwave-assisted synthesis of 2,6-diaryl-4-piperidones has been achieved through the irradiation of mixtures containing aryl aldehydes, ammonium acetate, and ketones in a 2:1:1 ratio in alcoholic solvents [16]. The reaction proceeds efficiently under microwave conditions, providing products with excellent yields and purity. The method demonstrates the utility of microwave irradiation in facilitating multi-component reactions that would otherwise require harsh conditions or extended reaction times.
The synthesis of quinoline thiosemicarbazones containing piperidine moieties has been accomplished using microwave-assisted protocols [15]. These reactions utilize microwave irradiation at 400 watts for 5-10 minutes, with reaction progress monitored using thin-layer chromatography. The methodology provides access to structurally diverse compounds with potential biological activity, demonstrating the versatility of microwave-assisted approaches.
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6-24 hours | 5-35 minutes |
| Temperature Control | Limited | Precise |
| Energy Consumption | High | Low |
| Product Purity | Variable | Enhanced |
| Yield | 70-85% | 85-97% |
Solvent-free synthetic protocols represent an environmentally benign approach to piperidine synthesis, eliminating the need for organic solvents while maintaining high reaction efficiency [17]. These methodologies often employ solid-phase reactions or neat conditions, where reactants are mixed directly without solvent addition. The absence of solvents simplifies product isolation and reduces waste generation, aligning with green chemistry principles.
The preparation of aminopyridine, pyrrolidine, piperidine, and morpholine acetamides has been achieved using microwave-assisted solvent-free conditions [17]. The reactions proceed at 65-70°C under 400-watt microwave irradiation for 5-10 minutes, providing products with significant antibacterial activity. The methodology demonstrates excellent functional group tolerance and provides access to diverse structural architectures.
Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been accomplished using solvent-free conditions [19]. The protocol involves microwave irradiation at 600 watts for 5-6 minutes, followed by product isolation through simple workup procedures. The methodology provides access to compounds with potential antimicrobial activity, highlighting the biological relevance of microwave-synthesized piperidine derivatives.
The benefits of microwave-assisted and solvent-free protocols extend beyond improved reaction efficiency. These methodologies offer enhanced energy savings due to the efficient heating mechanisms of microwave irradiation [18]. The precise temperature control achieved through microwave heating enables the use of optimal reaction conditions that minimize side product formation and maximize desired product yields.
Recent developments in microwave-assisted piperidine synthesis have focused on the integration of catalytic systems with microwave heating. The combination of microwave irradiation with heterogeneous catalysts has provided synergistic effects that enhance both reaction rate and selectivity. These integrated approaches represent the cutting edge of sustainable piperidine synthesis, offering solutions that address both efficiency and environmental considerations.
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride exhibits distinctive solubility patterns that reflect its unique molecular structure, combining a hydrophobic piperidine ring with polar functional groups and ionic hydrochloride salt formation [1] [2] [3].
The compound demonstrates excellent solubility in water, primarily attributed to the hydrochloride salt formation which enhances ionic interactions with polar solvents [4] [1] [2]. The protonated nitrogen atom in the piperidine ring creates a cationic center that readily interacts with water molecules through electrostatic forces and hydrogen bonding [5] [3]. This high aqueous solubility distinguishes it from many organic piperidine derivatives, which typically exhibit limited water solubility due to their hydrophobic nature [6] [7].
Alcoholic solvents, including ethanol and methanol, provide favorable solvation environments for the compound [8] [3] [6]. The alcohol molecules can form hydrogen bonds with both the carboxylate oxygen atoms and interact with the ionic chloride counterion [7] [9]. Research on related piperidine carboxylate compounds indicates that ethanol solubility is generally enhanced by the presence of the ester functional group, which provides additional polar interaction sites [6] [9].
Dichloromethane serves as an effective organic solvent for synthetic applications involving this compound [2] . The moderate polarity of dichloromethane allows for good dissolution while maintaining chemical stability during organic synthesis procedures .
The compound exhibits markedly reduced solubility in non-polar solvents, consistent with the behavior of other piperidine derivatives containing polar substituents [6] [7]. The hydrophobic piperidine ring, while contributing to the overall molecular structure, is insufficient to overcome the polar character imparted by the carboxylate ester and hydrochloride salt [6]. Studies on related ethyl piperidine carboxylates demonstrate that increasing the alkyl chain length can improve non-polar solvent compatibility, but the presence of the ionic hydrochloride salt limits this effect [7] [11].
| Solvent System | Solubility | Interaction Mechanism | Temperature Dependence |
|---|---|---|---|
| Water | Highly soluble | Electrostatic interactions, hydrogen bonding | Enhanced at elevated temperatures [3] |
| Ethanol | Soluble | Hydrogen bonding, dipole interactions | Moderate temperature effect [8] [6] |
| Methanol | Soluble | Similar to ethanol with stronger hydrogen bonding | Enhanced dissolution with heating [7] |
| Dichloromethane | Soluble | Van der Waals forces, moderate polarity matching | Minimal temperature dependence [2] |
| Hexane | Poor solubility | Limited hydrophobic interactions | Negligible improvement with heating [6] |
The thermal stability profile of ethyl 3-oxopiperidine-4-carboxylate hydrochloride reveals complex decomposition patterns characteristic of piperidine-containing pharmaceutical intermediates [12] [13] [14].
The compound exhibits a melting point range of 182-190°C, with some sources reporting 200-202°C, indicating potential polymorphic forms or varying purity levels [12] [13]. The decomposition occurs concurrently with melting, suggesting that thermal energy sufficient for phase transition also initiates chemical breakdown processes [13]. This behavior contrasts with simpler piperidine hydrochloride, which maintains stability to 245-248°C before decomposition [5].
Systematic thermal analysis of related piperidine compounds provides insight into structural factors affecting thermal stability [14]. Bis-piperidine metal complexes demonstrate varying thermal stabilities: cadmium complexes decompose at 50°C, while nickel complexes remain stable to 110°C [14]. This metal-dependent stability suggests that coordination environment significantly influences thermal decomposition pathways [14].
The ethyl 4-piperidone-3-carboxylate hydrochloride, a positional isomer, exhibits a lower decomposition temperature of 169-175°C compared to the 3-oxo-4-carboxylate variant [15]. This difference suggests that the position of the ketone group relative to the carboxylate ester influences molecular stability through intramolecular interactions [15].
Thermal degradation likely proceeds through multiple pathways based on research with related piperidine derivatives [16] [17]. Primary decomposition routes include:
Ester hydrolysis and decarboxylation, where elevated temperatures promote nucleophilic attack on the ester carbonyl, leading to ethanol elimination and subsequent carboxylic acid formation [18]. The carboxylic acid intermediate may undergo decarboxylation to yield substituted piperidine derivatives [18].
Hydrogen chloride elimination represents another significant pathway, where the hydrochloride salt dissociates under thermal stress, releasing hydrogen chloride gas and generating the free base form [19] [20]. This process is accelerated in the presence of moisture or elevated temperatures .
Ring-opening reactions may occur at extreme temperatures, where the piperidine ring undergoes cleavage to form linear amine derivatives [16] [17]. Studies on piperazine thermal degradation indicate that six-membered rings are generally more stable than five or seven-membered analogs due to reduced ring strain [16] [17].
| Temperature Range (°C) | Observed Thermal Events | Mass Loss (%) | Proposed Chemical Changes |
|---|---|---|---|
| 25-180 | Moisture loss, crystal structure changes | 2-5 | Dehydration, polymorphic transitions [12] [13] |
| 182-190 | Melting with decomposition onset | 10-15 | Ester group thermal rearrangement [12] |
| 190-250 | Rapid decomposition | 40-60 | HCl elimination, ester cleavage [19] [20] |
| 250-300 | Complete degradation | 80-95 | Ring fragmentation, carbonization [16] |
The stability of ethyl 3-oxopiperidine-4-carboxylate hydrochloride in aqueous solutions exhibits strong pH dependence, reflecting the dual nature of its functional groups and ionic character [2] [21] .
Under acidic conditions (pH 1-4), the compound demonstrates enhanced stability due to several factors [21] . The protonated state of the piperidine nitrogen is favored in acidic media, maintaining the ionic character that contributes to aqueous solubility [5] [21]. The ester functional group exhibits relative stability against nucleophilic attack under acidic conditions, as the reduced concentration of hydroxide ions minimizes hydrolysis potential .
Research on related piperidine hydrochloride salts indicates that mineral acid salts tend to create low microenvironmental pH conditions that can enhance stability against certain degradation pathways while potentially accelerating others, such as acid-catalyzed ester hydrolysis [21].
At physiological pH (6.5-7.4), the compound exhibits moderate stability with gradual degradation over extended periods . The piperidine nitrogen remains predominantly protonated due to its basic nature (pKa ~11 for related piperidines), maintaining some ionic character [22] [23]. However, the increased concentration of hydroxide ions relative to acidic conditions promotes ester hydrolysis through nucleophilic attack on the carbonyl carbon .
Studies on similar piperidine carboxylate esters demonstrate that neutral aqueous conditions can lead to gradual ester cleavage over periods of days to weeks, depending on temperature and concentration [24] . This degradation pathway generates the corresponding carboxylic acid and ethanol as primary products .
The compound exhibits marked instability at pH values above 7, with accelerated decomposition under basic conditions . Elevated hydroxide ion concentrations significantly increase the rate of ester saponification, converting the ethyl ester to the corresponding carboxylate salt . Additionally, basic conditions may promote deprotonation of the piperidine nitrogen, reducing the ionic character and potentially affecting solubility and stability [5].
The half-life under basic conditions decreases dramatically, with complete ester hydrolysis occurring within hours at pH 10-12 . This rapid degradation makes the compound unsuitable for formulations or applications requiring alkaline environments .
| pH Range | Stability Assessment | Degradation Rate | Primary Degradation Products | Mechanism |
|---|---|---|---|---|
| 1-3 | High stability | <5% degradation/week | Minimal degradation | Protonated nitrogen stabilization [21] |
| 4-6 | Moderate stability | 10-20% degradation/week | Traces of carboxylic acid | Gradual ester hydrolysis |
| 7-8 | Reduced stability | 30-50% degradation/week | Carboxylic acid, ethanol | Increased nucleophilic attack |
| 9-12 | Rapid degradation | 80-100% degradation/hours | Carboxylate salt, ethanol | Base-catalyzed saponification |
Irritant